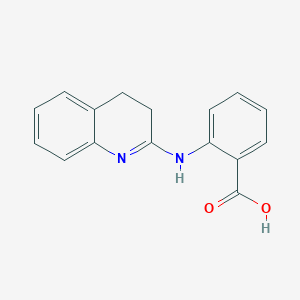

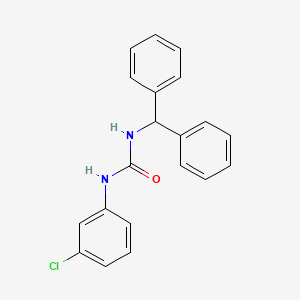

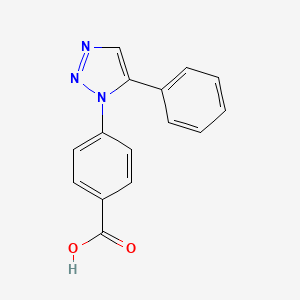

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea, also known as CDU, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and agriculture. This compound is a member of the urea family and has been shown to exhibit a wide range of biological activities, including herbicidal, antifungal, and antitumor properties. In

Mécanisme D'action

The mechanism of action of N-(3-chlorophenyl)-N'-(diphenylmethyl)urea is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in plant and fungal metabolism. N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the plant. N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls. This inhibition leads to the disruption of fungal cell wall formation and ultimately results in the death of the fungus.

Biochemical and Physiological Effects:

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has been shown to have a range of biochemical and physiological effects on plants and fungi. In plants, N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has been shown to inhibit the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates and ultimately resulting in the death of the plant. N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has also been shown to disrupt the cell wall formation of fungi, leading to the death of the fungus. Additionally, N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has been shown to induce oxidative stress in both plants and fungi, leading to the accumulation of reactive oxygen species and ultimately resulting in cell death.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent biological activity against a wide range of plant and fungal species, making it a useful tool for studying plant and fungal metabolism. However, N-(3-chlorophenyl)-N'-(diphenylmethyl)urea also has several limitations. Its mechanism of action is not yet fully understood, and its potential toxicity to non-target organisms has not been fully evaluated. Additionally, N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has limited solubility in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several future directions for N-(3-chlorophenyl)-N'-(diphenylmethyl)urea research. One area of interest is the development of N-(3-chlorophenyl)-N'-(diphenylmethyl)urea analogs with improved potency and selectivity. Another area of interest is the evaluation of N-(3-chlorophenyl)-N'-(diphenylmethyl)urea's potential as an antitumor agent in clinical trials. Additionally, the potential environmental impact of N-(3-chlorophenyl)-N'-(diphenylmethyl)urea use in agriculture should be further evaluated, particularly with regard to its potential toxicity to non-target organisms. Finally, the mechanism of action of N-(3-chlorophenyl)-N'-(diphenylmethyl)urea should be further elucidated, which could lead to the development of new herbicides and antifungal agents with improved efficacy and safety.

Méthodes De Synthèse

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea can be synthesized by reacting 3-chloroaniline with benzophenone in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with urea in the presence of a palladium catalyst and hydrogen gas to yield N-(3-chlorophenyl)-N'-(diphenylmethyl)urea. This method of synthesis has been optimized to produce high yields of pure N-(3-chlorophenyl)-N'-(diphenylmethyl)urea.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has been extensively studied for its potential applications in the field of agriculture. It has been shown to exhibit potent herbicidal activity against a wide range of weed species, making it a promising candidate for use in crop protection. N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has also been shown to have antifungal activity against several plant pathogens, including Fusarium oxysporum and Botrytis cinerea. Additionally, N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has been investigated for its potential as an antitumor agent, with promising results in preclinical studies.

Propriétés

IUPAC Name |

1-benzhydryl-3-(3-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O/c21-17-12-7-13-18(14-17)22-20(24)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLKZRTVYHMILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

413590-81-5 |

Source

|

| Record name | N-BENZHYDRYL-N'-(3-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5836132.png)

![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)

![N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5836166.png)

![3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B5836189.png)

![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5836196.png)

![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)